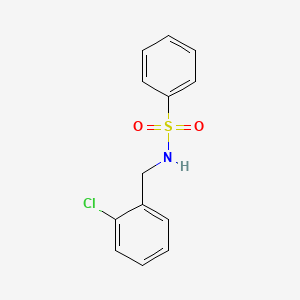

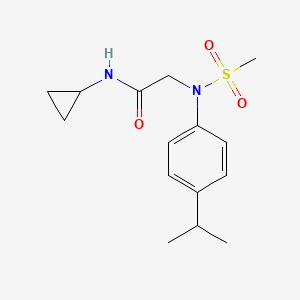

N-(2-chlorobenzyl)benzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of N-(2-chlorobenzyl)benzenesulfonamide derivatives often involves reactions under basic conditions, leading to compounds with high purity, excellent yields, and short reaction times. A highly efficient and simple route for synthesizing related sulfonamide compounds showcases the versatility and accessibility of these chemical structures (Kobkeatthawin et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamide derivatives reveals significant insights into their chemical behavior and potential applications. Crystal structure analysis indicates that these molecules often adopt specific conformations due to intramolecular and intermolecular hydrogen bonds, influencing their physical and chemical properties (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzenesulfonamide compounds participate in various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, reactions involving N,N-dichloro derivatives with phenylacetylene yield N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides, demonstrating the reactivity and functional versatility of these compounds (Drozdova & Mirskova, 2001).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting points, and crystal structures, are closely linked to their molecular conformations and intermolecular interactions. Studies employing gas electron diffraction and quantum chemical methods provide detailed insights into the conformational preferences of these compounds, significantly influencing their physical characteristics (Petrov et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, including reactivity, stability, and biological activities, are determined by their structural features. For instance, the presence of the sulfonyl and chlorobenzyl groups affects their hydrogen bonding capabilities, electronic distribution, and interaction with biological targets, leading to potential applications in various fields (Jacobs et al., 2013).

Scientific Research Applications

Polymer-Supported Benzenesulfonamides in Chemistry

Polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized in various chemical transformations. This includes unusual rearrangements to yield diverse privileged scaffolds, demonstrating their versatility in synthetic chemistry (Fülöpová & Soural, 2015).

Structural Studies and Potential Medicinal Applications

The structures of certain benzenesulfonamide derivatives, such as 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide, are stabilized by extensive hydrogen bonds. These compounds form chains of molecules and have shown potential for medicinal applications, highlighting the importance of benzenesulfonamides in drug discovery (Siddiqui et al., 2008).

Novel Nonsteroidal Progesterone Receptor Antagonists

N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as a new class of nonsteroidal progesterone receptor antagonists. This discovery is significant in treating various diseases such as uterine leiomyoma, endometriosis, breast cancer, and psychiatric disorders, showing the therapeutic potential of benzenesulfonamide derivatives (Yamada et al., 2016).

Antitumor Activity of Benzenesulfonamide Derivatives

A series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown in vitro antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines. This emphasizes the role of benzenesulfonamide compounds in cancer research and therapy (Sławiński & Brzozowski, 2006).

Plant Gene Expression Studies

Benzenesulfonamides, specifically substituted benzenesulfonamide safeners like N-(aminocarbonyl)-2-chlorobenzenesulfonamide, have been used to induce specific gene expression in plants without affecting growth. This application is crucial for developing new inducible gene expression systems in plant molecular biology (Hershey & Stoner, 1991).

Conformational Properties in Chemistry

Studies on the molecular structure and conformational properties of benzenesulfonamide, such as the analysis of gas electron diffraction (GED) and quantum chemical methods, contribute significantly to understanding molecular behavior in chemical processes (Petrov et al., 2006).

Future Directions

The future directions for “N-(2-chlorobenzyl)benzenesulfonamide” could involve further exploration of its potential biological activities. For instance, benzenesulfonamide derivatives have shown promising anticancer properties . Therefore, “this compound” could be investigated for similar activities. Additionally, the compound could be modified to enhance its pharmacological properties or reduce potential side effects.

Mechanism of Action

Target of Action

N-(2-chlorobenzyl)benzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .

Mode of Action

The compound interacts with CA IX through inhibition . By inhibiting CA IX, the compound disrupts the enzyme’s normal function, which can lead to a decrease in tumor cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system , a major biochemical pathway in maintaining pH balance within cells . This disruption can lead to changes in the tumor microenvironment, affecting the growth and survival of cancer cells .

Result of Action

The inhibition of CA IX by this compound can lead to antiproliferative effects . Specifically, it can decrease the growth of triple-negative breast cancer cells and other breast cancer cells . Some derivatives of the compound have also shown the ability to induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s ability to inhibit CA IX . Additionally, the presence of other substances in the body may impact the compound’s absorption and distribution.

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-13-9-5-4-6-11(13)10-15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHYRUGJWSOBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5808891.png)

![4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808899.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B5808907.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B5808914.png)

![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5808983.png)

![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)

![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)

![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)